(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties :
- Skvorcova et al. (2017) discuss the intramolecular amination of nonclassical cyclopropylmethyl cation, leading to the formation of 1-amino-1-hydroxymethylcyclobutane derivatives. This process showcases the potential for creating complex chemical structures involving cyclopropylmethyl groups (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Ethylene Inhibition in Plant Biology :
- Sisler et al. (2009) demonstrate that compounds like N,N-dipropyl-(1-cyclopropenylmethyl)amine can block the ethylene receptor in bananas, indicating a potential application in preserving fruit freshness (Sisler, Goren, Apelbaum, & Serek, 2009).
Potential in Drug Synthesis and Antitumor Activity :
- Flefel et al. (2015) synthesized a variety of compounds including 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, which upon further reactions, yielded compounds with notable cytotoxic effects against tumor cell lines (Flefel, Abbas, Mageid, & Zaghary, 2015).
Applications in Material Science :
- Eichler et al. (2001) discuss the use of 1-methyl 1'-cyclopropylmethyl as an acid-labile protecting group for polymer-supported oligosaccharide synthesis, highlighting its utility in complex chemical processes (Eichler, Yan, Sealy, & Whitfield, 2001).
HPLC Analysis in Pharmacokinetics :
- Xiu (2004) established a method for determining 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rat plasma, demonstrating the importance of such compounds in pharmacological studies (Xiu, 2004).
Mechanism of Action
The mechanism of action for (Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine is not provided in the search results. This could be due to the compound’s use in various fields of research and industry, each of which may involve different mechanisms of action.
Safety and Hazards
The safety data sheet for a similar compound, 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water . If swallowed, immediately call a poison center or doctor/physician .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-(2,4-dichlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c1-8(15-7-9-2-3-9)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRNVSYXFPLTFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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